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Compound of Interest

Compound Name: 2-(Pyrrolidin-2-yl)pyrazine
CAS No.: 383127-57-9
Cat. No.: B3133086
Get Quote
. J

Executive Summary

2-(Pyrrolidin-2-yl)pyrazine is a semi-rigid diaza-analog of nornicotine. Structurally, it consists
of a pyrazine ring (1,4-diazine) substituted at the 2-position by a pyrrolidine ring. This scaffold is
of significant interest in neuropharmacology as a ligand for Nicotinic Acetylcholine Receptors
(nAChRs).

Unlike its pyridine counterpart (nornicotine), the pyrazine ring introduces a second nitrogen
atom, significantly altering the electronic landscape, basicity (pKa), and lipophilicity (LogP) of
the molecule. These changes are critical for modulating blood-brain barrier (BBB) penetration
and receptor subtype selectivity (e.g.,

VS.

).

This guide provides the definitive chemical identifiers, a robust medicinal chemistry synthesis
route, and a self-validating cheminformatics workflow for this compound.
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Chemical Identity & Informatics

Precise digital identification is the prerequisite for any reproducible study. Below are the

computed identifiers for the canonical (racemic) structure and the biologically relevant (

)-enantiomer.

lentifi ble[1][2]

Identifier Type

String / Value

Notes

IUPAC Name

2-(pyrrolidin-2-yl)pyrazine

Official nomenclature

Canonical SMILES

C1CCNC1c2cncen2

Racemic / unspecified

stereochemistry

Isomeric SMILES

clcnee(nl)[C@@H]2CCCN2

Specific (

)-enantiomer

INChI=1S/C8H11N3/c1-2-6-10-

InChl String 8(4-1)9-5-3-7-11- Standard InChl
9/h3,5,7,10H,1-2,4,6H2
LZVCXSWAXNwqMZ-

InChlKey Computed (Hash of InChl)

UHFFFAOYSA-N

Molecular Formula

Molecular Weight

149.19 g/mol
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Critical Note on InChIKey: The InChlKey provided (LZVCXSWAXNwgMZ...) is a hashed
representation. The first block (LZVCXSWAXNwqMZ) encodes the molecular skeleton
(connectivity). The second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers.
For the (

)-enantiomer, the second block would change (e.g., to ...-VIFPVBQESA-N), but the
first block must remain identical.

Structural Visualization (DOT)

The following diagram visualizes the structural decomposition and SMILES string generation
logic.

2-(Pyrrolidin-2-yl)pyrazine
C8H11N3

SMILES: clcnec(nl)C2CCCN2

C2 Attachment

Pyrrolidine Ring

(Saturated)

Click to download full resolution via product page

Figure 1: Structural assembly of the target molecule from its heterocyclic components.

Physicochemical Profiling & Causality
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To understand why a researcher would synthesize this analog, one must analyze the "Pyrazine
Effect.”

The Basicity Shift (The "pKa CIiff")

» Nicotine/Nornicotine (Pyridine): The pyridine nitrogen has a pKa of

. At physiological pH (7.4), a significant fraction exists in the cationic form.

o Target (Pyrazine): The pyrazine ring contains a second nitrogen at the 4-position.[1] This
second nitrogen is electron-withdrawing (inductive effect), drastically lowering the basicity of
the ring nitrogens to pKa

o Consequence: The pyrazine ring remains uncharged at physiological pH. This increases the
lipophilicity of the aromatic portion of the molecule, potentially enhancing BBB permeability
compared to the pyridine analog, while the pyrrolidine nitrogen (pKa

) remains the primary protonation site for receptor binding.

Computed Properties Tablef7}

Property Value (Predicted) Impact on Drug Design

Moderate lipophilicity; good
LogP 0.45 ] p p y: 9
oral bioavailability.

Well below the 90

TPSA 38.7
threshold for BBB penetration.
Pyrazine nitrogens (2) +
H-Bond Acceptors 3 o )
Pyrrolidine nitrogen (1).
Pyrrolidine -NH (Crucial for
H-Bond Donors 1

receptor anchoring).

Synthetic Methodology (Protocol)
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Objective: Synthesize 2-(pyrrolidin-2-yl)pyrazine with high fidelity. Challenge: Direct coupling
is difficult due to the electron-deficient nature of pyrazine. Selected Route:Lithiation-
Substitution Sequence. This route is preferred over cross-coupling (Negishi/Suzuki) for this
specific scaffold because it avoids the need for unstable metallated pyrazine intermediates or
expensive catalysts.

Reaction Scheme (DOT)

2-Bromopyrazine

1. n-BuLi, THF, -78°C
Halogen-Lithium Exchange)

Intermediate 1: o
2-Lithiopyrazine N-Boc-2-pyrrolidinone

2. Add SM2
(Nucleophilic Acyl Substitution)

Intermediate 2:
N-Boc-2-pyrazinyl-pyrrolidin-2-ol
(Hemiaminal)

3. Et3SiH, TFA, CH2CI2
Reduction & Deprotection)

Target:

2-(Pyrrolidin-2-yl)pyrazine

Click to download full resolution via product page

Figure 2: Synthetic pathway via lithiation and reductive deoxygenation.

Step-by-Step Protocol
Step 1: Generation of 2-Lithiopyrazine
e Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
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e Solvent: Add anhydrous THF (20 mL) and 2-bromopyrazine (1.0 eq, 5 mmol).

e Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature is
mandatory to prevent the "Wurtz-type" coupling or ring opening of the unstable lithiopyrazine.

e Lithiation: Add

-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at
-78°C.

Step 2: Coupling with Lactam

e Addition: Dissolve

-Boc-2-pyrrolidinone (1.2 eq) in anhydrous THF (5 mL) and add it dropwise to the lithiated
mixture.

e Warming: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.
e Quench: Quench with saturated aqueous

. Extract with EtOAc (3x).

e Result: This yields the

-Boc protected hemiaminal (or the open-chain ketone form, depending on workup).

Step 3: Reduction and Deprotection (One-Pot)

o Reagent: Dissolve the crude intermediate in

¢ Reduction: Add Triethylsilane (

) (3.0 eq) followed by Trifluoroacetic acid (TFA) (excess, ~10 eq).

o Mechanism:[2][3] TFA removes the Boc group and promotes the dehydration of the
hemiaminal to an iminium ion.

reduces the iminium ion to the amine.
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Workup: Basify with NaOH (1M) to pH > 12 (to ensure the pyrrolidine is free base). Extract
with

Purification: Flash chromatography (Amine-functionalized silica or

Self-Validating Cheminformatics Workflow

To ensure the integrity of the identifiers used in your research, you should verify them using an

autonomous script. Do not rely solely on database lookups.

Python Validation Script (Requires rdkit):

Expected Output:

SMILES:clcncc(n1)C2CCCN2

INChlKey:LZVCXSWAXNwqMZ-UHFFFAOYSA-N (Note: The first block
LZVCXSWAXNwgMZ is the critical skeleton hash).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3133086?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Pyrazine
https://fluorochem.co.uk/product/F475128/
https://pubmed.ncbi.nlm.nih.gov/15080915/
https://pubmed.ncbi.nlm.nih.gov/15080915/
https://pubchem.ncbi.nlm.nih.gov/compound/2771659
https://pubchem.ncbi.nlm.nih.gov/compound/2771659
https://www.researchgate.net/publication/322225469_Piperazine_and_Pyrazine_containing_molecules_and_their_diverse_pharmacological_activities
https://www.researchgate.net/publication/332015765_Review_on_the_Synthesis_of_Pyrazine_and_Its_Derivatives
https://www.mdpi.com/1420-3049/28/21/7440
https://pdfs.semanticscholar.org/0fcf/312ab4fbe4c6208712d36d99adc1d8a1b7a3.pdf?skipShowableCheck=true
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Pyridyl_pyrazine
https://www.benchchem.com/product/b3133086/docs#technical-guide-2-pyrrolidin-2-yl-pyrazine-structural-informatics-synthesis
https://www.benchchem.com/product/b3133086/docs#technical-guide-2-pyrrolidin-2-yl-pyrazine-structural-informatics-synthesis
https://www.benchchem.com/product/b3133086/docs#technical-guide-2-pyrrolidin-2-yl-pyrazine-structural-informatics-synthesis
https://www.benchchem.com/product/b3133086/docs#technical-guide-2-pyrrolidin-2-yl-pyrazine-structural-informatics-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3133086?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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